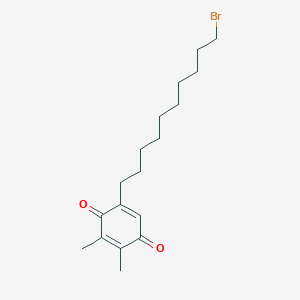

5-(10-溴癸基)-2,3-二甲基环己-2,5-二烯-1,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

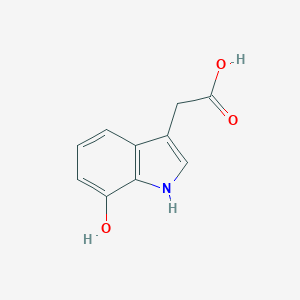

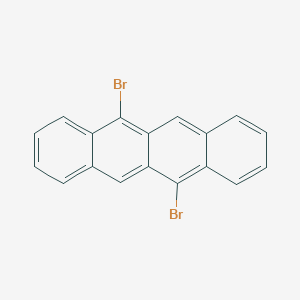

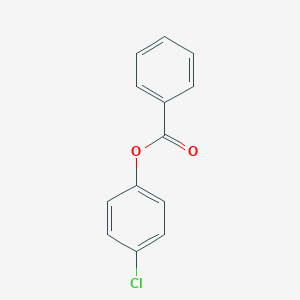

The compound "5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione" is a brominated organic molecule that is likely to be a derivative of cyclohexadiene dione with additional methyl groups and a bromodecyl side chain. This structure suggests potential reactivity typical of dienones, such as participation in Diels-Alder reactions, and the presence of a bromine atom could imply susceptibility to further chemical transformations.

Synthesis Analysis

The synthesis of complex brominated cyclohexadiene diones can involve multiple steps, including Diels-Alder reactions and photochemical reactions. For instance, the dimerization of 2-bromo-2,4-cyclopentadienone ethylene acetal through a Diels-Alder reaction followed by deacetalization and treatment with potassium hydroxide can lead to novel cage systems . Similarly, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione through thermal ring opening and subsequent trapping as dimers or Diels-Alder adducts can yield polycyclic 1,4-benzoquinones . These methods highlight the synthetic versatility of brominated dienones and their potential to form complex structures.

Molecular Structure Analysis

The molecular structure of brominated cyclohexadiene diones is characterized by the presence of a cyclohexadiene core, which can undergo various rearrangements. For example, selective placement of bromine substituents can lead to fascinating rearrangements, as seen in the synthesis of 3-bromo-7-(bromomethyl) tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione . The stereochemistry of related cations derived from 2-bromo-1,3-dienes also plays a significant role in their reactivity, as steric inhibition can prevent certain reactions .

Chemical Reactions Analysis

Brominated cyclohexadiene diones can participate in a variety of chemical reactions. The presence of bromine allows for further functionalization through reactions with nucleophiles, such as amines, leading to rearrangements and the formation of new compounds . The inertness of certain cyclic bromodienes to ionization, as observed in 2-bromocyclohexa-1,3-diene, is attributed to steric factors and the structure of potential intermediates . These insights into the reactivity of brominated dienones are crucial for understanding their chemical behavior.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione" are not detailed in the provided papers, the general properties of brominated cyclohexadiene diones can be inferred. These compounds are likely to have significant reactivity due to the diene and dione functionalities, which can undergo cycloaddition and other reactions. The presence of a long alkyl chain with a bromine atom at the end could affect the solubility and reactivity of the molecule, making it a versatile intermediate for further chemical synthesis.

科学研究应用

合成和结构研究

合成技术:研究表明了合成相关化合物的各种方法。例如,二溴五环癸烷二酮的碱促进重排导致了一种新型笼状体系,10-氧杂-9-氧代五环癸烷,表明了合成与 5-(10-溴癸基)-2,3-二甲基环己-2,5-二烯-1,4-二酮 相关的复杂结构的潜在途径 (Nigo et al., 1993).

构象分析:对相关化合物(如双环[3.3.1]壬烷-2,6-二酮的构象和溴化)的研究有助于理解类似复杂分子的结构方面和反应性 (Quast et al., 1994).

化学反应和中间体

反应研究:对类似化合物反应的研究,如 1,4-二甲基-4-硝基环己-2,5-二烯-1-醇的溶剂分解,有助于理解相关化合物合成中的反应途径和潜在中间体 (Fischer et al., 1986).

新颖合成:衍生物(如 2,6-双(烷基氨基)-苯并呋喃[5,6-b]呋喃-4,8-二酮)的新颖合成展示了从类似母体化合物合成多样化衍生物的多功能性 (Keshipour et al., 2012).

有机化学中的潜在应用

配体合成:C2 对称双环[2.2.2]辛-2,5-二烯配体的制备及其在铑催化的不对称加成中的应用展示了在催化和有机合成中的潜在应用 (Otomaru et al., 2005).

大环化合物和桥连体系:以二乙炔基-二甲氧基环己二烯为构建单元合成丁-1,3-二炔基桥连大环化合物突出了合成大型复杂分子结构的潜力 (Srinivasan et al., 2003).

生物医学研究

抗菌活性:对相关化合物(如黄酮、黄酮二酮和螺并苯并呋喃的合成及其抗菌活性)的研究表明了类似化合物潜在的生物医学应用 (Omolo et al., 2011).

生物转化研究:黑曲霉对百里酚的微生物转化产生新的代谢物,表明了类似化合物生物转化研究的可能性 (Mohammad et al., 2018).

属性

IUPAC Name |

5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTVWCISWNOGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。